Lipophilicity Differential: >16-Fold Lower logP Versus 6-tert-Butylsulfonyl Analog
The target compound displays a predicted logP of 0.164, markedly lower than the 6-tert-butylsulfonyl analog (logP 2.854) [1][2]. This represents a >2.5 log unit difference, equating to an approximately 300-fold difference in octanol–water partition coefficient.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.164 |
| Comparator Or Baseline | 6-(tert-Butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 519056-49-6): logP = 2.854 |
| Quantified Difference | ΔlogP = 2.69 (target is ~300-fold more hydrophilic) |
| Conditions | Predicted logP values from vendor technical datasheets (Chembase, Molbase) |
Why This Matters
A logP below 1 is generally associated with improved aqueous solubility and reduced non-specific binding, making this compound preferable for biochemical assay development and fragment-based screening where high solubility at millimolar concentrations is required.
- [1] Chembase.cn. 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine. logP: 0.164. Available at: http://www.chembase.cn/substance-563412.html. View Source
- [2] Molbase.cn. 6-tert-Butylsulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 519056-49-6). LogP: 2.8541. Available at: https://qiye.molbase.cn/519056-49-6. View Source
